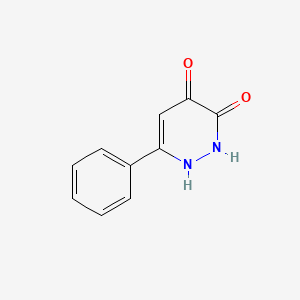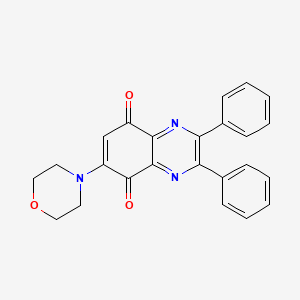
6-Morpholin-4-yl-2,3-diphenylquinoxaline-5,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Morpholino-2,3-diphenylquinoxaline-5,8-dione: is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Morpholino-2,3-diphenylquinoxaline-5,8-dione typically involves the condensation of appropriate precursors. One common method includes the reaction of 2,3-diphenylquinoxaline-5,8-dione with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
6-Morpholino-2,3-diphenylquinoxaline-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoxaline derivatives.
Substitution: The morpholino and diphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .
Aplicaciones Científicas De Investigación
6-Morpholino-2,3-diphenylquinoxaline-5,8-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 6-Morpholino-2,3-diphenylquinoxaline-5,8-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include DNA, proteins, and cellular receptors .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-Diphenylquinoxaline: Lacks the morpholino group but shares the diphenyl substitution.
6-Morpholinoquinoxaline: Contains the morpholino group but lacks the diphenyl substitution
Uniqueness
6-Morpholino-2,3-diphenylquinoxaline-5,8-dione is unique due to the combination of morpholino and diphenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Propiedades
Número CAS |
14334-11-3 |
|---|---|
Fórmula molecular |
C24H19N3O3 |
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
6-morpholin-4-yl-2,3-diphenylquinoxaline-5,8-dione |
InChI |
InChI=1S/C24H19N3O3/c28-19-15-18(27-11-13-30-14-12-27)24(29)23-22(19)25-20(16-7-3-1-4-8-16)21(26-23)17-9-5-2-6-10-17/h1-10,15H,11-14H2 |
Clave InChI |
WOODRQOVJDPJOU-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC(=O)C3=NC(=C(N=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


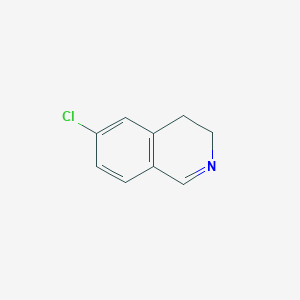



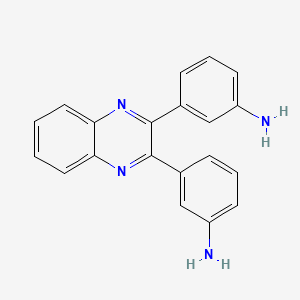
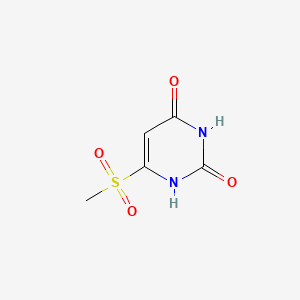
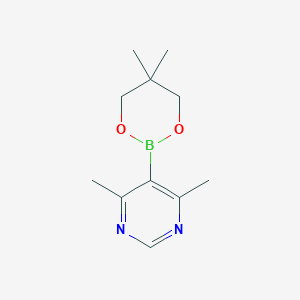
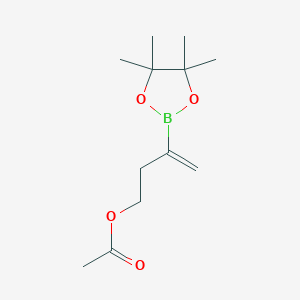
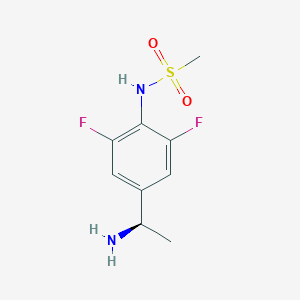
![4-[(Pyrimidin-2-yl)amino]benzamide](/img/structure/B12927495.png)
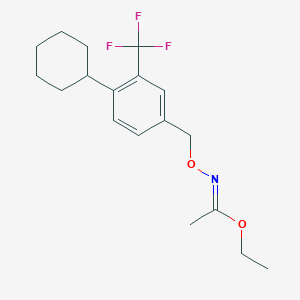
![4-Amino-6-[2-naphthylthio]quinazoline](/img/structure/B12927520.png)

